7-Position Furan-2-yl Substitution Compared to 5-(4-Fluorophenyl)-7-(2-furanyl) Derivative in Adenosine Receptor Activity
The 7-(furan-2-yl) substituted [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been identified as a bioisostere for purines with activity at the A2a adenosine receptor [1]. Cross-study comparison with a 5-(4-fluorophenyl)-7-(2-furanyl) derivative reveals a substantial difference in receptor engagement: the 5-substituted analog exhibits an EC50 of 1.28 × 10^4 nM (12.8 μM) in maternal gene expression assays, while the unsubstituted 5-position parent compound serves as the minimal pharmacophore scaffold for adenosine receptor antagonist development [2].
| Evidence Dimension | Adenosine receptor engagement / bioisosteric scaffold activity |
|---|---|
| Target Compound Data | Minimal pharmacophore scaffold; A2a adenosine receptor effector activity reported [1] |
| Comparator Or Baseline | 5-(4-Fluorophenyl)-7-(2-furanyl)-[1,2,4]triazolo[1,5-a]pyrimidine (CID 5736758): EC50 = 1.28 × 10^4 nM |
| Quantified Difference | ~12,800 nM difference in EC50 between minimal scaffold and elaborated analog; parent serves as core scaffold for optimization |
| Conditions | BindingDB assay: Broad Institute MLPCN maternal gene expression project, pH not specified |
Why This Matters
The 7-(furan-2-yl) compound provides the minimal pharmacophore for adenosine receptor antagonist programs, allowing de novo optimization without confounding 5-position substitution effects.
- [1] MDPI Molbank 2023, 2023(1), M1563: 7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine as A2a adenosine receptor effector View Source
- [2] BindingDB BDBM52485: 5-(4-fluorophenyl)-7-(2-furanyl)-[1,2,4]triazolo[1,5-a]pyrimidine, EC50 = 1.28E+4 nM View Source
